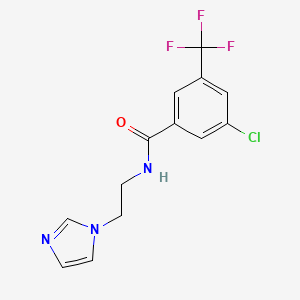![molecular formula C14H18ClN5O2 B7633380 2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7633380.png)
2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as "CP-724,714" and is a small molecule inhibitor of the epidermal growth factor receptor (EGFR).
Mécanisme D'action
CP-724,714 works by binding to the ATP-binding site of the 2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol tyrosine kinase domain, preventing the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that CP-724,714 inhibits 2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol autophosphorylation and downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have also demonstrated the efficacy of CP-724,714 in inhibiting tumor growth and improving survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-724,714 is its specificity for 2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol, which minimizes off-target effects and reduces toxicity. However, like other small molecule inhibitors, CP-724,714 has limitations, including poor solubility and bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several potential future directions for research on CP-724,714, including:
1. Combination therapy: CP-724,714 could be combined with other targeted therapies or chemotherapy to enhance its efficacy and overcome resistance.
2. Drug delivery: Strategies to improve the solubility and bioavailability of CP-724,714 could be developed to enhance its efficacy in vivo.
3. Biomarker identification: Biomarkers that predict response to CP-724,714 could be identified to improve patient selection and treatment outcomes.
4. Mechanism of resistance: The mechanisms of resistance to CP-724,714 could be elucidated to develop strategies to overcome resistance and improve treatment outcomes.
In conclusion, CP-724,714 is a promising small molecule inhibitor of 2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol with potential applications in cancer research. Further research is needed to fully understand its mechanism of action, optimize its efficacy, and identify biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of CP-724,714 involves several steps, including the reaction of 4-(4-chloropyrazol-1-yl)piperidine with 2,6-dichloropyrazine, followed by the reaction of the resulting compound with 2-(2-hydroxyethoxy)ethanol. This process yields CP-724,714 as a white powder with a molecular weight of 418.88 g/mol.
Applications De Recherche Scientifique
CP-724,714 has been extensively studied for its potential applications in cancer research. 2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol is a transmembrane receptor that is overexpressed in many types of cancer, and its inhibition has been shown to be effective in the treatment of various cancers, including non-small cell lung cancer, colorectal cancer, and head and neck cancer.
Propriétés
IUPAC Name |
2-[6-[4-(4-chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O2/c15-11-7-17-20(10-11)12-1-3-19(4-2-12)13-8-16-9-14(18-13)22-6-5-21/h7-10,12,21H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMSYMIXBOACBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(C=N2)Cl)C3=CN=CC(=N3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(cyclopropylmethyl)-4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7633314.png)
![3-[(dimethylamino)methyl]-N-(1-oxaspiro[5.5]undecan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7633320.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633321.png)
![6-Methyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7633325.png)

![1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7633346.png)
![1-Cyclohex-2-en-1-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633361.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633367.png)
![1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633378.png)
![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633388.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(5-methylthiophen-2-yl)methyl]morpholine](/img/structure/B7633394.png)